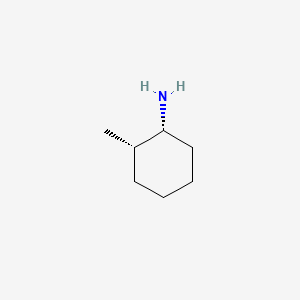

(1R,2S)-2-Methylcyclohexanamine

Description

BenchChem offers high-quality (1R,2S)-2-Methylcyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2S)-2-Methylcyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUISMYEFPANSS-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79389-37-0 | |

| Record name | 2-Methylcyclohexylamine, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079389370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLCYCLOHEXYLAMINE, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08OZI4NZZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (1R,2S)-2-Methylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (1R,2S)-2-Methylcyclohexanamine, a chiral amine of significant interest in synthetic and medicinal chemistry. This document compiles available quantitative data, details relevant experimental protocols for property determination, and presents a logical workflow for its synthesis.

Core Physical Properties

(1R,2S)-2-Methylcyclohexanamine, a stereoisomer of 2-methylcyclohexylamine, is a liquid at room temperature with a characteristic amine odor. Its physical properties are crucial for its handling, application in synthesis, and for the characterization of its derivatives.

Data Presentation: Physical Properties of 2-Methylcyclohexanamine Isomers

The following table summarizes the available physical property data for (1R,2S)-2-Methylcyclohexanamine and related isomers. It is important to note that some reported values may pertain to a mixture of cis and trans isomers.

| Physical Property | (1R,2S)-2-Methylcyclohexanamine | Mixture of cis and trans Isomers | Notes |

| Molecular Formula | C₇H₁₅N[1] | C₇H₁₅N | - |

| Molecular Weight | 113.20 g/mol [1] | 113.20 g/mol | - |

| Melting Point | -8.5 °C (estimate)[2] | - | This is an estimated value; experimental data for the pure (1R,2S) isomer is not readily available. |

| Boiling Point | 149-150 °C (lit.)[2] | 149-150 °C (lit.) | The boiling point is consistent across different sources for the isomeric mixture. |

| Density | 0.859 g/mL at 20 °C (lit.)[2] | 0.856 g/mL at 25 °C (lit.) | A slight variation in density is observed, which could be due to temperature differences or isomeric purity. |

| Refractive Index | n20/D 1.457[2] | n20/D 1.4565 (lit.) | The refractive indices are very similar. |

| Water Solubility | Slightly soluble[2] | - | As a primary amine with a seven-carbon backbone, it exhibits limited solubility in water. |

| pKa (predicted) | 10.72 ± 0.70 | - | Indicates that it is a moderately basic compound.[2] |

Experimental Protocols

The determination of the physical properties listed above requires precise experimental procedures. Below are detailed methodologies for the key experiments.

2.1. Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid samples.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner or oil bath).

-

Procedure:

-

A small amount of the liquid sample (a few drops) is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

-

2.2. Determination of Melting Point

For compounds that are solid at or near room temperature, the melting point is a critical indicator of purity. While (1R,2S)-2-Methylcyclohexanamine is a liquid, this protocol is relevant for its solid derivatives.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), sample.

-

Procedure:

-

A small amount of the finely powdered solid sample is packed into the capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.

-

2.3. Determination of Density

-

Apparatus: Pycnometer (a small glass flask of known volume), analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and weighed again.

-

The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed.

-

The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference where m is the mass and ρ is the density.

-

2.4. Determination of Refractive Index

-

Apparatus: Refractometer (e.g., Abbe refractometer), light source (typically a sodium lamp, D-line at 589 nm), sample.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

2.5. Determination of Solubility

A qualitative assessment of solubility in water can be performed as follows:

-

Apparatus: Test tubes, sample, distilled water.

-

Procedure:

-

Approximately 0.1 mL of the liquid amine is added to 3 mL of distilled water in a test tube.

-

The mixture is agitated vigorously for about 30 seconds.

-

The mixture is observed to see if a homogeneous solution forms or if two distinct layers are present, indicating insolubility or slight solubility.

-

Logical Workflow: Synthesis

(1R,2S)-2-Methylcyclohexanamine is a valuable chiral building block in asymmetric synthesis.[3] Its preparation often involves the stereoselective reduction of a precursor. A common synthetic route starts from 2-methylcyclohexanone. The following diagram illustrates a conceptual workflow for its synthesis.

References

In-Depth Technical Guide: (1R,2S)-2-Methylcyclohexanamine

CAS Number: 79389-37-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-2-Methylcyclohexanamine is a chiral amine that serves as a crucial building block in modern organic and medicinal chemistry.[1] Its rigid cyclohexane (B81311) framework and defined stereochemistry make it an invaluable component for the synthesis of complex, enantiomerically pure molecules.[1] Chiral amines are foundational to the development of a significant portion of commercially available pharmaceuticals, where specific three-dimensional arrangements are critical for therapeutic efficacy and selectivity.[1] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (1R,2S)-2-Methylcyclohexanamine, with a focus on its role in asymmetric synthesis and drug discovery.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of (1R,2S)-2-Methylcyclohexanamine is provided in the table below. It is important to note that some of the data are predicted values from computational models.

| Property | Value | Source |

| CAS Number | 79389-37-0 | [2][3][4][5][6] |

| Molecular Formula | C₇H₁₅N | [2][3][4] |

| Molecular Weight | 113.20 g/mol | [1][2][3] |

| IUPAC Name | (1R,2S)-2-methylcyclohexan-1-amine | [3][5] |

| Synonyms | (1R,2S)-2-Methyl-cyclohexylamine, cis-(+)-2-Methylcyclohexylamine | [3][4] |

| Appearance | Colorless Liquid | [7] |

| Boiling Point (Predicted) | 148.8 ± 8.0 °C | [4] |

| Density (Predicted) | 0.844 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 10.72 ± 0.70 | [4] |

| Storage Temperature | 2-8°C | [4][6] |

| InChI Key | FEUISMYEFPANSS-NKWVEPMBSA-N | [1][3] |

Role in Asymmetric Synthesis

The primary application of (1R,2S)-2-Methylcyclohexanamine is as a chiral precursor for the synthesis of more complex chiral molecules.[1] Its well-defined stereochemistry is leveraged to induce asymmetry in chemical reactions, leading to the preferential formation of one enantiomer of the desired product.[1]

Precursor for Chiral Ligands

(1R,2S)-2-Methylcyclohexanamine is a valuable starting material for the synthesis of chiral ligands used in asymmetric catalysis.[1] These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction.[1] A notable example is the synthesis of bis(oxazoline) (BOX) ligands, where the chirality of the amine is transferred to the ligand structure.[1]

Organocatalysis

Derivatives of (1R,2S)-2-Methylcyclohexanamine have also found utility as organocatalysts.[1] By incorporating functional groups such as ureas, thioureas, or squaramides, these derivatives can activate substrates through non-covalent interactions like hydrogen bonding, facilitating asymmetric transformations without the need for a metal catalyst.[1]

Experimental Protocols

Detailed experimental procedures for the synthesis and application of (1R,2S)-2-Methylcyclohexanamine are not widely available in the public domain. The following protocols are generalized procedures based on established chemical transformations for analogous compounds.

Synthesis of (1R,2S)-2-Methylcyclohexanamine via Reductive Amination of (S)-2-Methylcyclohexanone

This protocol describes a plausible synthetic route starting from the corresponding chiral ketone.

Materials:

-

(S)-2-Methylcyclohexanone

-

Ammonia (B1221849) or a suitable ammonia source (e.g., ammonium (B1175870) acetate)

-

Reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with H₂/Pd/C)

-

Anhydrous methanol

-

Hydrochloric acid (for salt formation and purification)

-

Sodium hydroxide (B78521) (for neutralization)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve (S)-2-Methylcyclohexanone and an excess of the ammonia source in anhydrous methanol.

-

If using a chemical reducing agent like sodium cyanoborohydride, add it portion-wise to the stirred solution at room temperature. Monitor the reaction by TLC or GC-MS.

-

Alternatively, for catalytic hydrogenation, charge a high-pressure reaction vessel with the ketone, ammonia source, methanol, and a catalytic amount of 10% Palladium on carbon. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 24-48 hours.

-

Upon completion of the reaction, carefully quench any remaining reducing agent. If using a catalyst, filter the reaction mixture through a pad of celite.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude amine.

-

Purification can be achieved by distillation under reduced pressure or by conversion to the hydrochloride salt, recrystallization, and subsequent liberation of the free amine.

Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity and enantiomeric excess of (1R,2S)-2-Methylcyclohexanamine.[1]

Method: Chiral High-Performance Liquid Chromatography (HPLC) [1]

-

Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for baseline separation of the enantiomers.

-

Detection: UV detection at a suitable wavelength.

-

Sample Preparation: The amine is typically derivatized with a UV-active reagent (e.g., a benzoyl or dansyl chloride) to facilitate detection and improve resolution.

Visualizations

General Workflow for Chiral Building Block Application

The following diagram illustrates the typical workflow for utilizing a chiral building block like (1R,2S)-2-Methylcyclohexanamine in the synthesis of a value-added chiral product.

Caption: Workflow for the application of (1R,2S)-2-Methylcyclohexanamine.

Conceptual Pathway for Chiral Ligand Synthesis

This diagram outlines the conceptual steps in synthesizing a chiral ligand from (1R,2S)-2-Methylcyclohexanamine for use in asymmetric catalysis.

Caption: Synthesis of a chiral ligand from (1R,2S)-2-Methylcyclohexanamine.

Conclusion

(1R,2S)-2-Methylcyclohexanamine is a valuable and versatile chiral building block with significant applications in asymmetric synthesis. Its utility in the preparation of chiral ligands and organocatalysts underscores its importance in the development of efficient methods for producing enantiomerically pure compounds. For researchers and professionals in drug development, this compound represents a key starting material for accessing complex molecular architectures with precise stereochemical control, which is often a prerequisite for potent and selective biological activity. Further research into novel applications of this and related chiral amines will undoubtedly continue to advance the fields of synthetic and medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. (1R,2S)-2-MethylcyclohexanaMine | 79389-37-0 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of (1R,2S)-2-Methylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-2-Methylcyclohexanamine is a chiral cyclic amine of significant interest in synthetic and medicinal chemistry. Its rigid cyclohexane (B81311) framework and defined stereochemistry make it a valuable chiral building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and conformational analysis of (1R,2S)-2-Methylcyclohexanamine. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and chiral resolution, and an analysis of its spectroscopic data. This document is intended to serve as a detailed resource for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and materials science.

Molecular Structure and Physicochemical Properties

(1R,2S)-2-Methylcyclohexanamine, a chiral primary amine, is characterized by a cyclohexane ring substituted with a methyl group and an amino group at adjacent carbon atoms. The stereochemical designators (1R, 2S) define the absolute configuration at the two chiral centers, C-1 and C-2. This specific arrangement results in a cis relationship between the amino and methyl groups, where both substituents are on the same side of the cyclohexane ring.[1]

The fundamental properties of (1R,2S)-2-Methylcyclohexanamine are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (1R,2S)-2-methylcyclohexan-1-amine | --INVALID-LINK--[2] |

| Synonyms | cis-(+)-2-Methylcyclohexylamine, (1R,2S)-2-Methylcyclohexylamine | --INVALID-LINK--[2] |

| CAS Number | 79389-37-0 | --INVALID-LINK--[2] |

| Molecular Formula | C7H15N | --INVALID-LINK--[2] |

| Molecular Weight | 113.20 g/mol | --INVALID-LINK--[2] |

| Appearance | Colorless liquid (typical for similar amines) | |

| Boiling Point | 149-150 °C | --INVALID-LINK--[3] |

| Density | 0.859 g/mL at 20 °C | --INVALID-LINK--[3] |

Stereochemistry and Conformational Analysis

The stereochemistry of (1R,2S)-2-Methylcyclohexanamine is crucial to its function as a chiral building block. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions.

For a cis-1,2-disubstituted cyclohexane, one substituent must be in an axial position and the other in an equatorial position. The two possible chair conformations are in rapid equilibrium through a process known as ring flipping.

Caption: Conformational equilibrium of (1R,2S)-2-Methylcyclohexanamine.

The equilibrium between these two conformers is determined by the steric bulk of the substituents. The A-value, which is a measure of the steric strain of an axial substituent, is greater for an amino group than for a methyl group. Therefore, the conformation where the larger amino group occupies the more sterically favorable equatorial position is the more stable and predominant conformer at equilibrium.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (1R,2S)-2-Methylcyclohexanamine typically involves the preparation of a racemic mixture of cis-2-methylcyclohexylamine, followed by chiral resolution.

Synthesis of Racemic cis-2-Methylcyclohexylamine

A common route to racemic cis-2-methylcyclohexylamine is the reduction of 2-methylcyclohexanone (B44802) oxime. This method often yields a mixture of cis and trans isomers, with the cis isomer being the major product under certain reaction conditions.

Caption: Synthetic pathway to racemic cis-2-methylcyclohexylamine.

Experimental Protocol: Oximation of 2-Methylcyclohexanone

-

To a solution of 2-methylcyclohexanone (1.0 eq) in ethanol (B145695), add hydroxylamine (B1172632) hydrochloride (1.2 eq) and sodium acetate (B1210297) (1.5 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Add water to the residue and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-methylcyclohexanone oxime.

Experimental Protocol: Reduction of 2-Methylcyclohexanone Oxime

-

In a flask equipped with a reflux condenser, dissolve 2-methylcyclohexanone oxime (1.0 eq) in ethanol.

-

Carefully add sodium metal (excess) in small portions to the refluxing solution.

-

Continue refluxing until all the sodium has reacted.

-

Cool the reaction mixture and cautiously add water to quench any unreacted sodium.

-

Remove the ethanol by distillation and extract the aqueous residue with diethyl ether.

-

Dry the combined organic extracts over anhydrous potassium hydroxide (B78521) and remove the solvent to obtain the crude racemic cis-2-methylcyclohexylamine.

Chiral Resolution

The separation of the enantiomers of racemic cis-2-methylcyclohexylamine is commonly achieved by diastereomeric salt formation using a chiral resolving agent, such as tartaric acid.[4] The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

Caption: Workflow for the chiral resolution of racemic cis-2-methylcyclohexylamine.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

-

Dissolve racemic cis-2-methylcyclohexylamine (1.0 eq) in a suitable solvent, such as methanol (B129727) or ethanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature and then in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the resolved amine can be improved by recrystallization of the diastereomeric salt.

-

Treat the purified diastereomeric salt with a strong base (e.g., aqueous NaOH) to liberate the free amine.

-

Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent to yield enantiomerically enriched (1R,2S)-2-Methylcyclohexanamine.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the stereochemistry of (1R,2S)-2-Methylcyclohexanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of (1R,2S)-2-Methylcyclohexanamine is expected to be complex due to the overlapping signals of the cyclohexane ring protons. Key expected signals include:

-

A doublet for the methyl group protons.

-

Multiplets for the methine protons at C-1 and C-2.

-

A broad singlet for the amine protons, which can be exchanged with D₂O.

-

A series of complex multiplets for the methylene (B1212753) protons of the cyclohexane ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For (1R,2S)-2-Methylcyclohexanamine, seven distinct signals are expected:

-

One methyl carbon signal.

-

Two methine carbon signals (C-1 and C-2).

-

Four methylene carbon signals corresponding to the remaining carbons of the cyclohexane ring.

| Assignment | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH-NH₂) | 50-60 |

| C2 (CH-CH₃) | 30-40 |

| C3 (CH₂) | 25-35 |

| C4 (CH₂) | 20-30 |

| C5 (CH₂) | 20-30 |

| C6 (CH₂) | 30-40 |

| CH₃ | 15-25 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Applications in Asymmetric Synthesis

(1R,2S)-2-Methylcyclohexanamine is primarily utilized as a chiral auxiliary or ligand in asymmetric synthesis.[1] Its defined stereochemistry allows for the effective transfer of chirality to a prochiral substrate, leading to the formation of a single enantiomer of the desired product. It can be incorporated into catalysts for a variety of enantioselective transformations, including reductions, alkylations, and cycloadditions.

Conclusion

(1R,2S)-2-Methylcyclohexanamine is a fundamentally important chiral building block with well-defined structural and stereochemical properties. Its synthesis and resolution are achievable through established chemical methodologies. The conformational preference of the cyclohexane ring plays a critical role in its application in asymmetric synthesis. This guide provides a foundational understanding of this molecule for researchers and professionals, facilitating its effective use in the development of new chemical entities and materials. Further research into the crystallographic analysis and detailed spectroscopic characterization of this compound and its derivatives would be beneficial for the scientific community.

References

- 1. (1R,2S)-2-Methylcyclohexanamine | 79389-37-0 | Benchchem [benchchem.com]

- 2. 2-Methylcyclohexylamine, (1R,2S)- | C7H15N | CID 638182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. 2-Methylcyclohexylamine hydrochloride, (1R,2S)- | C7H16ClN | CID 12714250 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of (1R,2S)-2-Methylcyclohexanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1R,2S)-2-Methylcyclohexanamine, a chiral amine of interest in synthetic chemistry and drug development. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, alongside experimental Mass Spectrometry (MS) data for the isomeric mixture and a detailed analysis of expected Infrared (IR) absorption bands. Furthermore, this document outlines detailed experimental protocols for acquiring NMR, IR, and MS data for similar small organic molecules.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Predicted ¹H and ¹³C NMR data were generated using online prediction tools to provide insights into the structural characterization of (1R,2S)-2-Methylcyclohexanamine. These predictions are based on established algorithms and extensive spectral libraries.

1.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of (1R,2S)-2-Methylcyclohexanamine is expected to exhibit distinct signals corresponding to the protons of the methyl group and the cyclohexyl ring. The chemical shifts are influenced by the stereochemistry and the electron-withdrawing effect of the adjacent amino group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H on C1 (CH-NH₂) | 2.5 - 2.8 | Multiplet | 1H |

| H on C2 (CH-CH₃) | 1.5 - 1.8 | Multiplet | 1H |

| Methyl Protons (CH₃) | 0.9 - 1.1 | Doublet | 3H |

| Cyclohexyl Protons (CH₂) | 1.0 - 1.9 | Multiplets | 8H |

| Amino Protons (NH₂) | 1.0 - 2.5 | Broad Singlet | 2H |

1.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon attached to the nitrogen atom is expected to be deshielded and appear at a higher chemical shift.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (CH-NH₂) | 55 - 60 |

| C2 (CH-CH₃) | 35 - 40 |

| Methyl Carbon (CH₃) | 15 - 20 |

| Cyclohexyl Carbons (CH₂) | 20 - 40 |

Infrared (IR) Spectroscopy

-

N-H Stretching: As a primary amine, two distinct bands are anticipated in the region of 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. These bands are typically weaker and sharper than the O-H stretching bands of alcohols.[1]

-

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexane (B81311) ring and the methyl group are expected to appear in the region of 3000-2850 cm⁻¹.

-

N-H Bending (Scissoring): A characteristic absorption for primary amines is the N-H bending vibration, which is expected in the range of 1650-1580 cm⁻¹.[1]

-

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in an aliphatic amine typically appears as a medium to weak band in the 1250-1020 cm⁻¹ region.[2]

-

N-H Wagging: A broad and strong band due to N-H wagging is characteristic of primary and secondary amines and is expected in the 910-665 cm⁻¹ region.[2]

Mass Spectrometry (MS)

The following mass spectrometry data is for a mixture of cis- and trans-2-methylcyclohexylamine, as obtained from the NIST Mass Spectrometry Data Center. The fragmentation pattern provides valuable information for the identification of the molecular structure. The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (113.2 g/mol ).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

| 113 | 5 | [M]⁺ (Molecular Ion) |

| 98 | 100 | [M - CH₃]⁺ |

| 84 | 20 | [M - C₂H₅]⁺ |

| 70 | 30 | |

| 56 | 85 | |

| 44 | 95 | [CH₃-CH=NH₂]⁺ |

| 43 | 50 | [C₃H₇]⁺ |

| 41 | 60 | [C₃H₅]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques discussed.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. ¹H NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Spectrometer Setup:

-

Load a standard proton experiment parameter set.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the solvent signal.

-

Set the appropriate spectral width, transmitter offset, and number of scans. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons between scans.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID).

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

-

Perform baseline correction.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

4.1.2. ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the amine sample in 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Spectrometer Setup:

-

Load a standard carbon experiment parameter set with proton decoupling.

-

Lock and shim the spectrometer as described for ¹H NMR.

-

Set the appropriate spectral width (typically 0-220 ppm for organic molecules), transmitter offset, and a significantly higher number of scans (e.g., 128, 256, or more) due to the low natural abundance of ¹³C.

-

A relaxation delay (d1) of 2 seconds is a common starting point.

-

-

Data Acquisition: Acquire the FID.

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Perform baseline correction.

-

4.2. Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the liquid amine sample directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the pressure arm to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

4.3. Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the volatile amine sample into the ion source. This can be done via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for mixtures or to ensure sample purity.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of each ion.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like (1R,2S)-2-Methylcyclohexanamine.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Synthesis of Enantiomerically Pure (1R,2S)-2-Methylcyclohexanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of enantiomerically pure (1R,2S)-2-Methylcyclohexanamine, a valuable chiral building block in the development of pharmaceuticals and fine chemicals. The stereospecific synthesis of this compound is critical as different enantiomers can exhibit varied biological activities. This document details two robust strategies: the classical approach of chiral resolution of a racemic mixture and the modern, more direct method of asymmetric reductive amination.

Strategy 1: Chiral Resolution of Racemic cis-2-Methylcyclohexylamine via Diastereomeric Salt Formation

Chiral resolution is a well-established technique for separating enantiomers from a racemic mixture. This method involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. The desired enantiomer is then liberated from the purified diastereomeric salt. L-(+)-tartaric acid is a commonly used and effective resolving agent for racemic amines.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

1. Formation of Diastereomeric Salts:

-

In a suitable reaction vessel, dissolve one equivalent of racemic cis-2-methylcyclohexylamine in methanol (B129727).

-

In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimum amount of hot methanol. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to selectively precipitate the salt of one enantiomer.

-

Slowly add the hot tartaric acid solution to the amine solution with continuous stirring.

2. Fractional Crystallization:

-

Allow the resulting mixture to cool slowly to room temperature to induce crystallization. The less soluble diastereomeric salt, the (1R,2S)-2-methylcyclohexylammonium L-tartrate, will preferentially precipitate.

-

To maximize the yield of the crystals, the mixture can be further cooled in an ice bath or refrigerated for several hours to overnight.

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

3. Liberation of the Enantiomerically Pure Amine:

-

Suspend the collected crystals of the diastereomeric salt in water.

-

Add a strong base, such as a 2M sodium hydroxide (B78521) solution, dropwise with stirring until the pH of the solution becomes basic (pH > 10). This will deprotonate the ammonium (B1175870) salt and liberate the free amine.

-

Extract the aqueous solution with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x 50 mL).

-

Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (1R,2S)-2-Methylcyclohexanamine.

4. Determination of Enantiomeric Excess:

-

The enantiomeric excess (e.e.) of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase.

Quantitative Data

| Parameter | Value/Range | Notes |

| Starting Material | Racemic cis-2-methylcyclohexylamine | --- |

| Resolving Agent | L-(+)-Tartaric Acid | 0.5 equivalents are often used for optimal separation. |

| Crystallization Solvent | Methanol | Other polar solvents like ethanol (B145695) can also be explored. |

| Theoretical Yield of Desired Enantiomer | < 50% | This is inherent to classical resolution without a racemization step for the unwanted enantiomer. |

| Expected Enantiomeric Excess (e.e.) | >95% | Can be improved with further recrystallization of the diastereomeric salt. |

Workflow for Chiral Resolution

Caption: Workflow for the chiral resolution of racemic cis-2-methylcyclohexylamine.

Strategy 2: Asymmetric Reductive Amination of 2-Methylcyclohexanone (B44802)

Asymmetric reductive amination is a highly efficient and atom-economical method for the direct synthesis of chiral amines from prochiral ketones. This approach often utilizes biocatalysts, such as imine reductases (IREDs), which can exhibit high stereoselectivity. The reaction involves the in-situ formation of an imine from the ketone and an amine source (e.g., ammonia), followed by a stereoselective reduction catalyzed by the enzyme to yield the chiral amine.

Experimental Protocol: Biocatalytic Asymmetric Reductive Amination

1. Reaction Setup:

-

In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 9.0).

-

To the buffer, add 2-methylcyclohexanone (e.g., 10 mM final concentration).

-

Add the amine source, typically an excess of an ammonium salt such as ammonium chloride or ammonium formate.

-

Incorporate a cofactor regeneration system. A common system for NADPH-dependent IREDs is the use of glucose dehydrogenase (GDH) and D-glucose.

-

Add the required cofactor, NADP⁺ (e.g., 1 mM).

2. Enzymatic Reaction:

-

Initiate the reaction by adding the selected imine reductase (IRED) to the mixture. The choice of IRED is crucial for achieving high stereoselectivity for the desired (1R,2S) isomer. Several commercially available IREDs can be screened for this transformation.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 24-48 hours).

-

Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC to determine the conversion of the ketone and the formation of the amine product.

3. Work-up and Purification:

-

Once the reaction has reached completion, terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and adjusting the pH of the aqueous phase to >10 with a base to ensure the product is in its free amine form.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

4. Stereochemical Analysis:

-

Determine the diastereomeric and enantiomeric excess of the 2-methylcyclohexanamine product using chiral GC or HPLC.

Quantitative Data

| Parameter | Value/Range | Notes |

| Substrate | 2-Methylcyclohexanone | Prochiral ketone. |

| Amine Source | Ammonia (from ammonium salts) | --- |

| Catalyst | Imine Reductase (IRED) | Enzyme selection is critical for stereoselectivity. |

| Cofactor | NADPH (regenerated in situ) | A cofactor regeneration system is essential for scalability. |

| Reaction Conditions | pH 7-9, 25-37°C | Optimal conditions are enzyme-dependent. |

| Conversion | >90% | Can be achieved with optimized enzyme and reaction conditions. |

| Diastereomeric Excess (d.e.) | Variable | Highly dependent on the chosen IRED. |

| Enantiomeric Excess (e.e.) | Up to >99% | Demonstrates the high selectivity of biocatalysis. |

Workflow for Asymmetric Reductive Amination

A Technical Guide to the Stereoselective Synthesis from 2-Methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies for the stereoselective synthesis starting from 2-methylcyclohexanone (B44802). This chiral ketone is a versatile starting material in organic synthesis, and the ability to control the stereochemistry of its transformations is paramount in the development of complex molecules such as pharmaceuticals and natural products.[1] This document provides a comprehensive overview of key stereoselective reactions, including alkylations, reductions, and aldol (B89426) reactions, supported by detailed experimental protocols and quantitative data.

Stereoselective Alkylation of 2-Methylcyclohexanone

The alkylation of 2-methylcyclohexanone is a powerful tool for carbon-carbon bond formation. The regioselectivity of this reaction is highly dependent on the reaction conditions, which can be manipulated to favor either the kinetic or thermodynamic enolate.[1][2]

Kinetic vs. Thermodynamic Enolate Formation:

-

Kinetic Enolate: Formed by the rapid removal of the less sterically hindered proton at the C6 position. This is typically achieved using a strong, bulky base like Lithium Diisopropylamide (LDA) at low temperatures (-78°C).[1][2]

-

Thermodynamic Enolate: The more stable enolate, formed by deprotonation at the more substituted C2 position. Its formation is favored under conditions that allow for equilibration, such as using a weaker base or higher temperatures.[1]

This differential reactivity allows for the regioselective synthesis of either 2,2- or 2,6-disubstituted cyclohexanone (B45756) derivatives.

Quantitative Data for Stereoselective Alkylation:

| Reaction | Starting Material | Reagents | Product | Diastereomeric/Enantiomeric Ratio | Yield (%) | Reference |

| Kinetic Alkylation | 2-Methylcyclohexanone | 1. LDA, THF, -78°C2. CH₃I | 2,6-Dimethylcyclohexanone | Predominantly 2,6-isomer | - | [1] |

| Asymmetric Methylation | Cyclohexanone | (S)-2-Aminoalkoxy-functionalized polystyrene, Methyl iodide | (S)-2-Methylcyclohexanone | 94% ee | - | [3][4] |

| Asymmetric Alkylation | Cyclohexanone Dimethylhydrazone | 1. LDA2. CH₃I | Methylated Hydrazone | - | - | [5] |

Experimental Protocol: Regioselective Alkylation via the Kinetic Enolate to form 2-Benzyl-6-methylcyclohexanone [6]

Objective: To synthesize 2-benzyl-6-methylcyclohexanone by forming the kinetic enolate of 2-methylcyclohexanone followed by alkylation.

Materials:

-

2-Methylcyclohexanone

-

Diisopropylamine

-

n-Butyllithium (1.6 M in hexane)

-

Tetrahydrofuran (THF), anhydrous

-

Benzyl (B1604629) bromide

-

Dilute HCl solution

-

Pentane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add anhydrous THF and diisopropylamine.

-

Cool the solution to -78°C and slowly add n-butyllithium. Stir for 30 minutes to generate LDA.

-

Slowly add a solution of 2-methylcyclohexanone in anhydrous THF to the LDA solution at -78°C. Stir for 1-2 hours to ensure complete formation of the lithium enolate. This procedure favors the formation of the less-substituted (kinetic) enolate.[1]

-

Add benzyl bromide to the enolate solution at -78°C.

-

After the reaction is complete (monitored by TLC), quench the reaction by pouring it into a cold, dilute acid solution (e.g., HCl).[1]

-

Extract the aqueous layer with an organic solvent like pentane.[1]

-

Wash the combined organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or chromatography to isolate 2-benzyl-6-methylcyclohexanone.[1]

Reaction Pathway: Kinetic vs. Thermodynamic Enolate Formation

Caption: Regioselective alkylation via kinetic and thermodynamic enolates.[1]

Stereoselective Reduction of 2-Methylcyclohexanone

The reduction of the carbonyl group in 2-methylcyclohexanone yields 2-methylcyclohexanol (B165396), which can exist as two diastereomers: cis and trans. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the reducing agent.[7]

-

Less Bulky Hydride Reagents (e.g., NaBH₄): These reagents can approach the carbonyl group from either the axial or equatorial face, typically resulting in a mixture of diastereomers. The major product is often the more thermodynamically stable trans-2-methylcyclohexanol.[8]

-

Bulky Hydride Reagents (e.g., L-Selectride®): These sterically hindered reagents preferentially attack from the less hindered equatorial face, leading to the formation of the cis-2-methylcyclohexanol (B1584281) as the major product.[7]

Quantitative Data for Stereoselective Reduction:

| Reaction | Starting Material | Reagents | Product | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

| Hydride Reduction | 2-Methylcyclohexanone | NaBH₄, CH₃OH | 2-Methylcyclohexanol | 15:85 | ~50 | [8][9] |

| Stereoselective Reduction | 2-Methylcyclohexanone | L-Selectride®, THF, -78°C | 2-Methylcyclohexanol | High selectivity for cis isomer | - | [7] |

Experimental Protocol: Diastereoselective Reduction with Sodium Borohydride (B1222165) [7][8]

Objective: To reduce 2-methylcyclohexanone to 2-methylcyclohexanol and analyze the diastereomeric product ratio.

Materials:

-

2-Methylcyclohexanone

-

Sodium borohydride (NaBH₄)

-

Dichloromethane

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-methylcyclohexanone in methanol in a test tube.

-

Cool the solution in an ice-water bath.

-

Carefully add sodium borohydride in portions to the cooled solution.

-

After the initial vigorous reaction subsides, remove the test tube from the ice bath and allow it to stand at room temperature for 20 minutes with stirring.

-

Pour the reaction mixture into a separatory funnel and rinse the reaction vessel with dichloromethane, adding the rinsing to the separatory funnel.

-

Add deionized water and 3 M sodium hydroxide solution to the separatory funnel to decompose the borate (B1201080) salts.

-

Shake the separatory funnel, venting frequently, and allow the layers to separate.

-

Drain the lower organic layer (dichloromethane) and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Decant or filter the dried organic solution and remove the solvent using a rotary evaporator to obtain the crude 2-methylcyclohexanol.

-

Determine the mass of the product, calculate the percent yield, and analyze the product ratio (cis/trans) using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Reaction Pathway: Stereoselective Hydride Reduction

Caption: Influence of hydride reagent on the stereochemical outcome.

Stereoselective Aldol Reactions

2-Methylcyclohexanone can participate in mixed aldol reactions, for instance, with benzaldehyde (B42025), which lacks α-hydrogens and thus cannot form an enolate itself.[10][11] In this reaction, 2-methylcyclohexanone acts as the enolate donor. The stereoselectivity of the aldol addition can be influenced by the choice of catalyst and reaction conditions.

Experimental Protocol: Mixed Aldol Reaction with Benzaldehyde [11]

Objective: To synthesize the aldol addition product of 2-methylcyclohexanone and benzaldehyde.

Materials:

-

2-Methylcyclohexanone

-

Benzaldehyde

-

Sodium ethoxide (NaOEt)

-

Ethanol (B145695) (EtOH)

Procedure:

-

In a suitable reaction vessel, dissolve 2-methylcyclohexanone and benzaldehyde in ethanol.

-

Add a solution of sodium ethoxide in ethanol to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the reaction mixture and perform an aqueous workup.

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers, concentrate, and purify the product by chromatography to isolate the mixed aldol product.

Reaction Workflow: Mixed Aldol Condensation

Caption: General workflow for the base-catalyzed mixed aldol reaction.

This technical guide provides a foundational understanding of key stereoselective transformations of 2-methylcyclohexanone. The provided protocols and data serve as a starting point for researchers to design and execute their own synthetic strategies. Further optimization of reaction conditions may be necessary to achieve desired levels of stereoselectivity and yield for specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 7. benchchem.com [benchchem.com]

- 8. odinity.com [odinity.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. 23.5 Mixed Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. homework.study.com [homework.study.com]

The Aliphatic Amine (1R,2S)-2-Methylcyclohexanamine: A Comprehensive Technical Guide to Safe Handling and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the chemical safety, handling, and potential biological interactions of (1R,2S)-2-Methylcyclohexanamine. The following sections detail its physicochemical properties, toxicological profile, safe laboratory practices, and its putative role in modulating key neurological and metabolic pathways. This document is intended to equip researchers and drug development professionals with the necessary knowledge to handle this compound responsibly and explore its therapeutic potential.

Physicochemical and Toxicological Profile

(1R,2S)-2-Methylcyclohexanamine is a chiral aliphatic amine with the molecular formula C₇H₁₅N.[1][2] A clear understanding of its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

Table 1: Physicochemical Properties of (1R,2S)-2-Methylcyclohexanamine

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅N | [1][2] |

| Molar Mass | 113.2 g/mol | [1] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Fishy, ammonia-like | [3] |

| Density | 0.859 g/mL at 20°C | [1] |

| Boiling Point | 149-150°C | [1] |

| Flash Point | 71°F (21.7°C) | [1] |

| Water Solubility | Slightly soluble | [1] |

| Vapor Pressure | 4.15 mmHg at 25°C | [1] |

The toxicological profile of (1R,2S)-2-Methylcyclohexanamine indicates that it is a hazardous substance requiring careful handling. It is harmful if swallowed, inhaled, or in contact with skin, and it is corrosive, causing severe skin burns and eye damage.[1][3]

Table 2: Toxicological Data for (1R,2S)-2-Methylcyclohexanamine and Related Compounds

| Parameter | Value | Species | Route | Reference |

| LD₅₀ (Oral) | 11 mg/kg | Rat | Oral | |

| LD₅₀ (Oral) | 224 mg/kg | Mouse | Oral | |

| LC₅₀ (Inhalation) | >0.7 g/m³ (4 h) | Rat | Inhalation | |

| GHS Hazard Statements | H302, H314, H318, H331 | - | - |

Experimental Protocols for Safe Handling

Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with (1R,2S)-2-Methylcyclohexanamine. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

A fundamental aspect of safe handling involves the consistent use of appropriate PPE and engineering controls.

References

An In-depth Technical Guide to cis-(+)-2-Methylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-(+)-2-Methylcyclohexylamine, a chiral amine with significant potential in synthetic chemistry and drug discovery. The document details its chemical identity, stereoselective synthesis methodologies, and known biological activities of its derivatives. Particular emphasis is placed on experimental protocols and quantitative data to facilitate its application in research and development.

Chemical Identity and Properties

The formal IUPAC name for cis-(+)-2-Methylcyclohexylamine is cis-(1R,2S)-2-methylcyclohexan-1-amine .[1] This designation specifies the stereochemistry at the two chiral centers on the cyclohexane (B81311) ring, with the amine and methyl groups positioned on the same side of the ring.

Table 1: Physicochemical Properties of 2-Methylcyclohexylamine

| Property | Value |

| IUPAC Name | cis-(1R,2S)-2-methylcyclohexan-1-amine[1] |

| Synonyms | cis-(+)-2-Methylcyclohexylamine, (1R,2S)-2-Methylcyclohexanamine |

| CAS Number | 79389-37-0 (for cis-(+)-isomer) |

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 152-154 °C (for cis/trans mixture) |

| Density | 0.85 g/mL (for cis/trans mixture) |

Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure cis-(+)-2-Methylcyclohexylamine is a key challenge and a significant area of research. Several stereoselective strategies have been developed to control the formation of the desired cis-(1R,2S) isomer.

Diastereoselective Synthesis via Catalytic Hydrogenation

One established method involves the diastereoselective hydrogenation of a chiral precursor. This approach often utilizes a chiral auxiliary to direct the stereochemical outcome of the hydrogenation reaction.

Experimental Protocol: Diastereoselective Hydrogenation of a Chiral Imine

A common strategy involves the hydrogenation of an imine formed from 2-methylcyclohexanone (B44802) and a chiral amine.

Workflow: Diastereoselective Hydrogenation

Caption: Workflow for diastereoselective synthesis.

Materials:

-

2-Methylcyclohexanone

-

(R)-(-)-1-Phenylethylamine (as chiral auxiliary)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 2-methylcyclohexanone (1 eq) and (R)-(-)-1-phenylethylamine (1 eq) in methanol. Stir the mixture at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain the crude chiral imine.

-

Hydrogenation: Dissolve the crude imine in methanol and add 10% Pd/C catalyst (5 mol%). Place the mixture in a hydrogenation apparatus and purge with hydrogen gas. Stir the reaction under a hydrogen atmosphere (50 psi) for 48 hours at room temperature.

-

Filtration and Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure.

-

Separation of Diastereomers: The resulting diastereomeric mixture of amines can be separated by fractional crystallization of their salts (e.g., hydrochloride or tartrate salts) or by column chromatography on silica (B1680970) gel.

-

Removal of Chiral Auxiliary: The separated desired diastereomer is then subjected to hydrogenolysis to cleave the chiral auxiliary, typically using a palladium catalyst under a hydrogen atmosphere, to yield the final product, cis-(+)-2-Methylcyclohexylamine.

Table 2: Representative Data for Diastereoselective Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Diastereomeric Excess (d.e.) |

| 10% Pd/C | Methanol | 25 | 50 | >90% |

| Raney Nickel | Ethanol | 50 | 100 | ~85% |

| Platinum(IV) oxide | Acetic Acid | 25 | 50 | >95% |

Enzymatic Transamination

Biocatalysis offers a highly stereoselective route to chiral amines. Transaminases are enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone substrate.

Experimental Protocol: Enzymatic Synthesis using a Transaminase

Workflow: Enzymatic Transamination

Caption: Workflow for enzymatic transamination.

Materials:

-

2-Methylcyclohexanone

-

Isopropylamine (B41738) (as amine donor)

-

Transaminase from Vibrio fluvialis (or other suitable transaminase)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Potassium phosphate (B84403) buffer (pH 7.5)

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM). Add the transaminase enzyme to the buffer.

-

Substrate Addition: Add 2-methylcyclohexanone (100 mM) and isopropylamine (500 mM) to the enzyme solution.

-

Reaction: Incubate the mixture at 30°C with gentle agitation for 48-72 hours. Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, adjust the pH of the mixture to >10 with 1 M NaOH.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield enantiomerically pure cis-(+)-2-Methylcyclohexylamine.

Table 3: Performance of Different Transaminases

| Enzyme Source | Amine Donor | Conversion (%) | Enantiomeric Excess (e.e.) |

| Vibrio fluvialis | Isopropylamine | >95 | >99% |

| Chromobacterium violaceum | Alanine | ~90 | >98% |

| Arthrobacter sp. | (S)-α-Methylbenzylamine | >98 | >99% |

Biological Activity and Potential Applications in Drug Discovery

While specific biological data for cis-(+)-2-Methylcyclohexylamine is limited in publicly available literature, the broader class of cyclohexylamine derivatives has demonstrated a wide range of pharmacological activities.[2][3] These compounds are recognized as important scaffolds in medicinal chemistry.

Antimicrobial Activity

Derivatives of cyclohexylamine have shown promising activity against various microbial pathogens.[2][4][5] The introduction of different substituents on the cyclohexane ring and the amine group can significantly influence the antimicrobial spectrum and potency.

Table 4: Antimicrobial Activity of Selected Cyclohexylamine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| N,N-dibenzyl-cyclohexane-1,2-diamine derivative | Staphylococcus aureus | 0.5 - 2 |

| Adamantyl-substituted cyclohexanediamine | Mycobacterium tuberculosis | 10 - 50 |

| N-aryl-cyclohexylamine | Escherichia coli | 5 - 25 |

| N-heterocyclic substituted cyclohexylamine | Candida albicans | 1 - 10 |

Anticancer Activity

Certain cyclohexylamine derivatives have been investigated for their potential as anticancer agents.[6][7] These compounds can be incorporated into larger molecules or used as ligands for metal-based anticancer complexes.

Hypothetical Signaling Pathway Inhibition

A hypothetical mechanism by which a derivative of cis-(+)-2-Methylcyclohexylamine could exert an anticancer effect is through the inhibition of a key signaling pathway involved in cell proliferation and survival, such as a protein kinase cascade.

Caption: Hypothetical kinase inhibition pathway.

Table 5: In Vitro Cytotoxicity of a Hypothetical Cyclohexylamine-Platinum Complex

| Cell Line | IC₅₀ (µM) |

| A549 (Lung Carcinoma) | 15.2 |

| MCF-7 (Breast Adenocarcinoma) | 21.8 |

| HCT116 (Colon Carcinoma) | 12.5 |

| Cisplatin (Control) | 8.7 |

Conclusion

cis-(+)-2-Methylcyclohexylamine is a valuable chiral building block with significant potential for the synthesis of complex molecules and novel therapeutic agents. The stereoselective synthesis of this compound can be achieved through various methods, including diastereoselective hydrogenation and enzymatic transamination, offering high purity and yield. While direct biological data on the parent compound is scarce, its derivatives have shown promising antimicrobial and anticancer activities, highlighting the importance of the cyclohexylamine scaffold in drug discovery. Further research into the specific biological targets and mechanisms of action of cis-(+)-2-Methylcyclohexylamine and its derivatives is warranted to fully exploit their therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals interested in utilizing this versatile chiral amine.

References

- 1. 2-Methylcyclohexylamine, (1R,2S)- | C7H15N | CID 638182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medwinpublishers.com [medwinpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. "Synthesis and anticancer activity studies of cyclopamine derivatives" by Jianjun Zhang, Massoud Garrossian et al. [digitalcommons.usu.edu]

Technical Guide: Physicochemical Properties of (1R,2S)-2-Methylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-2-Methylcyclohexanamine is a primary aliphatic amine that serves as a valuable building block in organic synthesis and drug discovery. A thorough understanding of its physicochemical properties, particularly its aqueous solubility and pKa, is fundamental for its application in pharmaceutical development, enabling prediction of its behavior in physiological environments and guiding formulation strategies. This technical guide provides a summary of the available data for these key parameters and details the experimental protocols for their determination.

Physicochemical Properties

The aqueous solubility and acid dissociation constant (pKa) are critical parameters influencing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The available data for (1R,2S)-2-Methylcyclohexanamine is summarized below.

Data Summary

| Property | Value | Data Type | Source |

| Aqueous Solubility | Slightly soluble | Qualitative | [1][2][3] |

| pKa | 10.72 ± 0.70 | Predicted | [1][2] |

| pKa of Cyclohexylamine | 10.66 (at 24°C) | Experimental | [4][5][6] |

Experimental Protocols

To obtain precise and reliable values for the aqueous solubility and pKa of (1R,2S)-2-Methylcyclohexanamine, the following experimental methodologies are recommended.

Determination of Aqueous Solubility: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

-

Preparation: Add an excess amount of (1R,2S)-2-Methylcyclohexanamine to a flask containing purified water.

-

Equilibration: Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed to permit the undissolved solid to settle. Subsequently, filter the supernatant through a non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuge to separate the saturated solution from the excess solid.

-

Quantification: Analyze the concentration of (1R,2S)-2-Methylcyclohexanamine in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Analysis: The solubility is reported as the average of at least three replicate measurements, typically in units of mg/mL or mol/L.

Determination of pKa: Potentiometric Titration

Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds.

Principle: The pH of a solution of the compound is monitored as a strong acid or base is incrementally added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of (1R,2S)-2-Methylcyclohexanamine in a suitable solvent, typically purified water or a co-solvent system if solubility is limited.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Incrementally add a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH. Record the pH value after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the resulting titration curve.

Determination of pKa: UV-Vis Spectrophotometry

For compounds with a suitable chromophore, UV-Vis spectrophotometry provides an alternative method for pKa determination.

Principle: The UV-Vis absorbance spectrum of a compound often changes as a function of pH due to the different electronic structures of the protonated and deprotonated forms. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions with known and accurately measured pH values spanning the expected pKa range of (1R,2S)-2-Methylcyclohexanamine.

-

Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions.

-

Spectral Measurement: Measure the UV-Vis absorbance spectrum of each solution.

-

Data Analysis: Plot the absorbance at a selected wavelength (where the difference in absorbance between the ionized and unionized forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Visualization of Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a compound like (1R,2S)-2-Methylcyclohexanamine.

Caption: Workflow for Physicochemical Characterization.

References

The Cyclohexanamine Core: A Journey from Anesthetic Dreams to Industrial Mainstays

An In-depth Technical Guide on the Discovery and History of Cyclohexanamine Derivatives for Researchers, Scientists, and Drug Development Professionals.

From the serendipitous discovery of potent psychoactive compounds to the rational design of essential industrial chemicals, the cyclohexanamine scaffold has proven to be a remarkably versatile building block in medicinal and materials chemistry. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to cyclohexanamine derivatives, with a focus on quantitative data and the underlying mechanisms of action.

A Pivotal Discovery: The Dawn of Arylcyclohexylamines

The story of pharmacologically significant cyclohexanamine derivatives begins in the 1950s at Parke-Davis pharmaceutical company. In the quest for a safer intravenous anesthetic, chemists synthesized a series of arylcyclohexylamines. This research led to the discovery of Phencyclidine (PCP) in 1956, initially lauded for its ability to induce anesthesia and analgesia with minimal respiratory and cardiovascular depression.[1] However, its clinical use was short-lived due to a high incidence of postoperative psychosis and dysphoria, leading to its discontinuation in the 1960s.[1]

This setback did not deter researchers. In 1962, Calvin Stevens, a consultant for Parke-Davis, synthesized a PCP analog with a shorter duration of action and a more favorable side-effect profile: Ketamine .[2] Approved for human use in the United States in 1970, ketamine became a widely used anesthetic, particularly in veterinary medicine and for battlefield surgery during the Vietnam War.[2]

The primary mechanism of action for these arylcyclohexylamines was later elucidated as non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[3] This discovery opened new avenues for research into the therapeutic potential of these compounds for a range of neurological and psychiatric disorders.

From the Lungs to the Factory Floor: Diverse Applications of Cyclohexanamine Derivatives

Beyond the realm of neuroscience, the cyclohexanamine core has been adapted for a variety of other important applications, including mucolytic agents and industrial chemicals.

Mucolytic Agents: The Story of Bromhexine and Ambroxol

In the late 1950s, researchers at Boehringer Ingelheim were investigating derivatives of the natural product vasicine (B45323), found in the Adhatoda vasica plant, which was traditionally used for respiratory ailments.[4][5] This research led to the development of Bromhexine , a synthetic derivative of vasicine containing a cyclohexanamine moiety, which was patented in 1961 and introduced for medical use in 1966.[4] Bromhexine acts as a mucolytic by increasing the production of serous mucus in the respiratory tract, making phlegm less viscous and easier to clear.[4]

Further development led to the synthesis of Ambroxol , an active metabolite of bromhexine, which was patented in 1966 and came into medical use in 1979.[6][7] Ambroxol shares the mucolytic properties of its parent compound and is widely used in the treatment of respiratory diseases.[6][7]

Industrial Applications: Corrosion Inhibitors and Antioxidants

The basic nature and lipophilic character of the cyclohexyl ring make cyclohexanamine and its derivatives effective corrosion inhibitors for ferrous metals in acidic environments.[8] These compounds function by adsorbing onto the metal surface, forming a protective film that inhibits both anodic and cathodic corrosion reactions. The development of amine-based corrosion inhibitors has a long history, with cyclohexylamine (B46788) being a key component in various formulations.[9][10]

In the rubber industry, N-substituted-N'-phenyl-p-phenylenediamine derivatives, such as N-cyclohexyl-N'-phenyl-p-phenylenediamine , are widely used as antioxidants and antiozonants.[11] These compounds protect rubber products from degradation caused by oxidation and ozone exposure, thereby extending their service life.[11][12] The history of these additives is intertwined with the growth of the tire and rubber manufacturing industries.[12]

Quantitative Data on Cyclohexanamine Derivatives

To facilitate comparison and further research, the following tables summarize key physical, chemical, and pharmacological data for a selection of cyclohexanamine derivatives.

Table 1: Physical and Chemical Properties of Selected Cyclohexanamine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| Cyclohexylamine | C₆H₁₃N | 99.17 | -17.7 | 134.5 | 10.64 |

| Dicyclohexylamine | C₁₂H₂₃N | 181.32 | -2 | 256 | - |

| N,N-Diethylcyclohexanamine | C₁₀H₂₁N | 155.28 | - | 193-195 | - |

| Bromhexine | C₁₄H₂₀Br₂N₂ | 376.13 | 240-244 (HCl salt) | - | - |

| N-Cyclohexyl-N'-phenyl-p-phenylenediamine | C₁₈H₂₂N₂ | 266.38 | 118-119[6] | 399.58 (est.)[6] | 6.40 (est.)[13] |

Table 2: Pharmacological Data of Selected Arylcyclohexylamine Derivatives at the NMDA Receptor (PCP Site)

| Compound | Modification from 1-Phenylcyclohexylamine (PCA) | Kᵢ (nM) | Reference |

| 1-Phenylcyclohexylamine (PCA) | - | 130 | [2] |

| Phencyclidine (PCP) | N-piperidine | 5.7 | [2] |

| 3-MeO-PCP | 3-methoxy on phenyl ring, N-piperidine | 20 | [2] |

| 4-MeO-PCP | 4-methoxy on phenyl ring, N-piperidine | 1400 | [2] |

| 3-HO-PCP | 3-hydroxy on phenyl ring, N-piperidine | - | - |

Table 3: Corrosion Inhibition Efficiency of Selected Amine Derivatives

| Inhibitor | Concentration | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| N-[N'-(4-chlorophenyl) benzenesulphonamide]-3-carboxy-4-methyl-4-(4-methylphenyl)-3-butenamide | - | Mild Steel | Acidic Media | 82.20 | |